molecular formula C15H23N3O2 B14273516 N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide CAS No. 180779-40-2

N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide

Cat. No.: B14273516
CAS No.: 180779-40-2
M. Wt: 277.36 g/mol
InChI Key: YRCMHBYSULSHMI-UHFFFAOYSA-N
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Description

N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two butyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-bis(chlorocarbonyl)pyridine with the corresponding amines. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 0.5 hours. The reaction mixture is then quenched with ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate. The residues are recrystallized from ethanol to obtain the pure compound .

Industrial Production Methods: Industrial production methods for N3,N~5~-Dibutylpyridine-3,5-dicarboxamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the butyl or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • N~3~,N~5~-Dimethylpyridine-3,5-dicarboxamide
  • N~3~,N~5~-Diethylpyridine-3,5-dicarboxamide
  • N~3~,N~5~-Dipropylpyridine-3,5-dicarboxamide

Comparison: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

180779-40-2

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

3-N,5-N-dibutylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C15H23N3O2/c1-3-5-7-17-14(19)12-9-13(11-16-10-12)15(20)18-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

YRCMHBYSULSHMI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CN=C1)C(=O)NCCCC

Origin of Product

United States

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